molecular formula C12H22N2O2S B12931485 tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B12931485
M. Wt: 258.38 g/mol
InChI Key: AQDSMFCHVBUEJD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The tert-butyl group and the thietan-3-ylamino group attached to the pyrrolidine ring make this compound unique and of interest in various fields of research.

Preparation Methods

The synthesis of tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with thietan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thietan-3-ylamino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:

The unique structure of this compound, particularly the presence of the thietan-3-ylamino group, distinguishes it from these similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl 3-(thietan-3-ylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-5-4-9(6-14)13-10-7-17-8-10/h9-10,13H,4-8H2,1-3H3

InChI Key

AQDSMFCHVBUEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CSC2

Origin of Product

United States

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